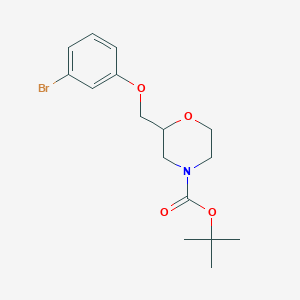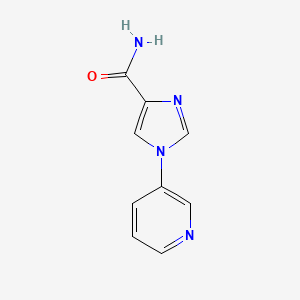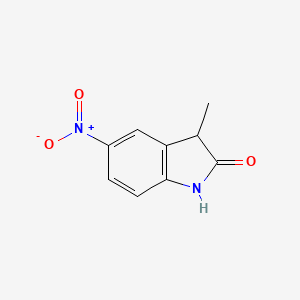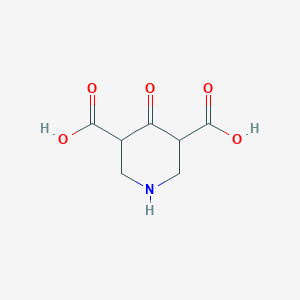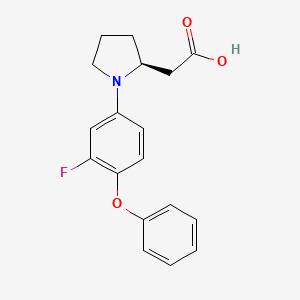
(S)-2-(1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-YL)acetic acid is a chiral compound that features a pyrrolidine ring substituted with a fluoro-phenoxyphenyl group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-YL)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro-Phenoxyphenyl Group: This step may involve nucleophilic substitution reactions where a fluoro-phenoxyphenyl halide reacts with the pyrrolidine ring.
Attachment of the Acetic Acid Moiety: This can be done through carboxylation reactions or by using acetic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the phenoxyphenyl group.
Reduction: Reduction reactions could target the fluoro-phenoxyphenyl group or the acetic acid moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the fluoro group or the phenoxyphenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-fluorinated or hydrogenated products.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(1-(3-Fluoro-4-phenyl)pyrrolidin-2-YL)acetic acid: Lacks the phenoxy group.
(S)-2-(1-(4-Phenoxyphenyl)pyrrolidin-2-YL)acetic acid: Lacks the fluoro group.
(S)-2-(1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-YL)propionic acid: Has a propionic acid moiety instead of acetic acid.
Uniqueness
The presence of both the fluoro and phenoxy groups in (S)-2-(1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-YL)acetic acid may confer unique properties, such as increased lipophilicity or specific binding affinities, distinguishing it from similar compounds.
Propiedades
Fórmula molecular |
C18H18FNO3 |
|---|---|
Peso molecular |
315.3 g/mol |
Nombre IUPAC |
2-[(2S)-1-(3-fluoro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C18H18FNO3/c19-16-11-14(20-10-4-5-13(20)12-18(21)22)8-9-17(16)23-15-6-2-1-3-7-15/h1-3,6-9,11,13H,4-5,10,12H2,(H,21,22)/t13-/m0/s1 |
Clave InChI |
XWFNQQXVPOWMAX-ZDUSSCGKSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C2=CC(=C(C=C2)OC3=CC=CC=C3)F)CC(=O)O |
SMILES canónico |
C1CC(N(C1)C2=CC(=C(C=C2)OC3=CC=CC=C3)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B11790624.png)
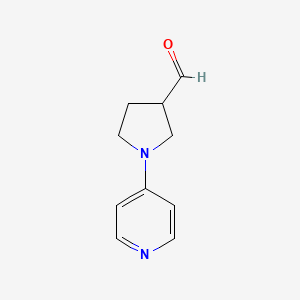
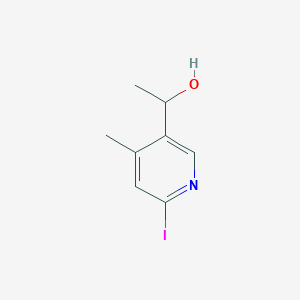

![3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B11790644.png)


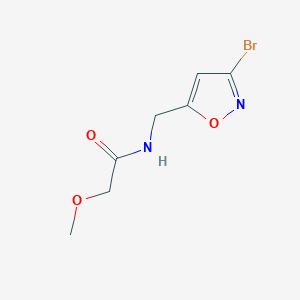
![2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11790675.png)

